molecular formula C19H24N4O5S B2747761 Isobutyl (4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946314-69-8

Isobutyl (4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2747761
CAS RN: 946314-69-8
M. Wt: 420.48
InChI Key: MYIQGKGFYDYBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl (4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C19H24N4O5S and its molecular weight is 420.48. The purity is usually 95%.
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Scientific Research Applications

Anti-Tubercular Agents

The compound has been investigated for its potential as an anti-tubercular agent . Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis H37Ra, which is the causative agent of tuberculosis (TB). These derivatives have shown inhibitory concentrations (IC50) values that suggest their efficacy in combating TB .

Medicinal Chemistry

Furan derivatives, which are part of the compound’s structure, play a crucial role in medicinal chemistry. They are known to enhance pharmacokinetic characteristics such as solubility and bioavailability, making them valuable in optimizing lead molecules for therapeutic use. The furan component can contribute to a wide range of biological activities, including anti-anxiety, antibacterial, antifungal, and antiviral effects .

Heterocyclic Chemistry

In the field of heterocyclic chemistry, the compound’s furan-2-carbonyl component can undergo addition-cyclization reactions. This reactivity can lead to the formation of various heterocycles, which are core structures in many pharmaceuticals and can be further modified to develop new therapeutic agents .

Pharmacological Research

While specific pharmacological applications of this exact compound are not detailed in the available literature, related compounds with the furan-2-carbonyl and piperazine components have been utilized in the development of drugs with diverse therapeutic targets. These include MAO inhibitors, opioid receptor agonists, and calcium channel blockers, indicating the potential pharmacological versatility of the compound .

Biochemical Studies

The biochemical applications of this compound could be vast, considering the importance of furan derivatives in biological systems. Although direct studies on this compound are not specified, its structural components suggest it could be involved in biochemical pathways and processes, potentially as an inhibitor or activator of certain enzymes or receptors .

Chemical Research

In chemical research, the compound’s derivatives have been explored for their apoptosis-inducing ability and inhibition of tubulin polymerization. These properties are crucial in cancer research, as they can lead to the development of new anticancer drugs. The compound’s derivatives have been tested for cytotoxic activity against various cancer cell lines, providing a foundation for further exploration in this area .

properties

IUPAC Name

2-methylpropyl N-[4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-13(2)11-28-19(26)21-18-20-14(12-29-18)10-16(24)22-5-7-23(8-6-22)17(25)15-4-3-9-27-15/h3-4,9,12-13H,5-8,10-11H2,1-2H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIQGKGFYDYBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyl (4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.